(2-Fluorobenzyl)-L-proline

Catalog No.
S13499609
CAS No.
M.F
C12H14FNO2
M. Wt
223.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-Fluorobenzyl)-L-proline

Product Name

(2-Fluorobenzyl)-L-proline

IUPAC Name

(2S)-1-[(2-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid

Molecular Formula

C12H14FNO2

Molecular Weight

223.24 g/mol

InChI

InChI=1S/C12H14FNO2/c13-10-5-2-1-4-9(10)8-14-7-3-6-11(14)12(15)16/h1-2,4-5,11H,3,6-8H2,(H,15,16)/t11-/m0/s1

InChI Key

XCRPHXSBEXPDQI-NSHDSACASA-N

Canonical SMILES

C1CC(N(C1)CC2=CC=CC=C2F)C(=O)O

Isomeric SMILES

C1C[C@H](N(C1)CC2=CC=CC=C2F)C(=O)O

(2-Fluorobenzyl)-L-proline is a derivative of the amino acid L-proline, characterized by the substitution of a fluorobenzyl group at the 2-position of the proline ring. This compound belongs to a class of proline derivatives that exhibit unique structural and functional properties due to the presence of the fluorine atom, which can influence both electronic and steric characteristics of the molecule. The incorporation of a fluorinated aromatic moiety is particularly significant in medicinal chemistry, as it can enhance the bioavailability and metabolic stability of pharmaceutical agents.

Typical for proline derivatives, including:

  • Knoevenagel Condensation: This reaction involves the formation of carbon-carbon double bonds between aldehydes and active methylene compounds, often catalyzed by L-proline or its derivatives.
  • 1,3-Dipolar Cycloadditions: The compound can act as a dipole in cycloaddition reactions, forming five-membered heterocycles with suitable dipolarophiles, which is facilitated by the unique conformation of proline derivatives .
  • Asymmetric Synthesis: (2-Fluorobenzyl)-L-proline may also be utilized in asymmetric synthesis processes, leveraging its chiral nature to produce enantiomerically enriched compounds .

The biological activity of (2-Fluorobenzyl)-L-proline is influenced by its structural features. Proline derivatives are known to exhibit various pharmacological activities, including:

  • Antimicrobial Properties: Some studies suggest that proline derivatives can inhibit bacterial growth and possess antifungal activity.
  • Neuroprotective Effects: There is evidence that certain proline derivatives may protect against neurodegenerative diseases by modulating neurotransmitter systems.
  • Antitumor Activity: Compounds based on L-proline have been studied for their potential to inhibit cancer cell proliferation.

The introduction of a fluorobenzyl group may enhance these activities through improved binding interactions with biological targets.

The synthesis of (2-Fluorobenzyl)-L-proline typically involves several steps:

  • Starting Material Preparation: L-proline can be modified through various synthetic routes to introduce the fluorobenzyl group.
  • Fluorination: The introduction of the fluorine atom can be achieved via electrophilic fluorination methods or by using fluorinated reagents.
  • Coupling Reactions: The fluorobenzyl group can be attached to L-proline through coupling reactions, such as amide bond formation or other coupling strategies that facilitate the attachment of aromatic groups.

Recent advancements in synthetic methodologies have focused on improving yields and selectivity while minimizing environmental impact .

(2-Fluorobenzyl)-L-proline has several potential applications:

  • Pharmaceutical Development: Its unique properties make it a candidate for drug design, particularly in developing new antibiotics or neuroprotective agents.
  • Catalysis: As a chiral catalyst, it can facilitate various organic transformations, enhancing reaction efficiency and selectivity.
  • Biochemical Research: It serves as a valuable tool in studying protein folding and enzyme catalysis due to its structural similarity to natural amino acids.

Interaction studies involving (2-Fluorobenzyl)-L-proline focus on its binding affinity and interactions with various biological macromolecules. These studies often employ techniques such as:

  • Nuclear Magnetic Resonance Spectroscopy: To investigate conformational changes upon binding to proteins.
  • Surface Plasmon Resonance: To measure real-time binding kinetics with potential targets.
  • Molecular Docking Studies: To predict binding modes and affinities with enzymes or receptors.

Such studies are crucial for understanding the mechanism of action and optimizing the pharmacological profile of this compound .

Several compounds share structural similarities with (2-Fluorobenzyl)-L-proline. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
(2-Chlorobenzyl)-L-prolineChlorine substitution instead of fluorineMay exhibit different biological activities due to chlorine's properties.
(Phenyl)-L-prolineSimple phenyl group at the same positionCommonly used in drug design; less steric hindrance compared to halogens.
(4-Fluorophenyl)-L-prolineFluorine substitution at para positionPotentially different electronic effects compared to ortho-substituted compounds.
(3-Nitrophenyl)-L-prolineNitro group additionExhibits distinct electronic properties affecting reactivity and biological interactions.

These compounds highlight the uniqueness of (2-Fluorobenzyl)-L-proline, particularly regarding its potential applications in medicinal chemistry due to the specific effects imparted by the fluorobenzyl group .

The crystallographic analysis of (2-Fluorobenzyl)-L-proline derivatives has provided comprehensive structural insights into this fluorinated amino acid compound. The most detailed structural data comes from the N-tert-Butoxycarbonyl-α-(2-fluorobenzyl)-L-proline derivative, which crystallizes in the orthorhombic space group P2₁2₁2₁ with unit cell parameters a = 10.4777(1) Å, b = 12.4283(2) Å, and c = 13.1550(2) Å [1]. The molecular formula C₁₇H₂₂FNO₄ corresponds to a molecular weight of 323.36 g/mol, with a calculated density of 1.254 Mg m⁻³ [1].

The X-ray diffraction analysis reveals critical bond length parameters that define the molecular architecture of this compound. The fluorine-carbon bond distance F1—C17 measures 1.356(3) Å, which is consistent with typical aromatic carbon-fluorine bonds [1]. Within the carboxylic acid functionality, the carbonyl oxygen-carbon bond O2—C1 exhibits a length of 1.201(2) Å, while the hydroxyl oxygen-carbon bond O1—C1 measures 1.325(2) Å [1]. The nitrogen atom in the pyrrolidine ring forms bonds with carbon atoms at distances of N1—C6 = 1.348(3) Å, N1—C5 = 1.465(3) Å, and N1—C2 = 1.474(3) Å [1].

Bond TypeBond Length (Å)Standard Deviation
F1—C171.3560.003
O1—C11.3250.002
O2—C11.2010.002
N1—C61.3480.003
N1—C51.4650.003
N1—C21.4740.003
C1—C21.5360.003

The pyrrolidine ring system exhibits positional disorder at the C4 atom, with site occupancy factors of 0.896(7) and 0.104(7) for the two disordered components [1]. This disorder pattern is characteristic of five-membered ring systems and reflects the inherent flexibility of the pyrrolidine ring. The major conformer C4A—C5 bond length is 1.541(4) Å, while the minor conformer C4B—C5 distance measures 1.540(4) Å [1].

The fluorobenzyl substituent displays well-defined aromatic ring geometry with C—C bond lengths ranging from 1.376(4) Å to 1.391(3) Å [1]. The benzyl carbon-carbon connection C11—C12 measures 1.513(3) Å, representing the bridge between the aromatic ring and the proline backbone [1]. The tert-butoxycarbonyl protecting group exhibits typical bond lengths, with the central carbon C7 forming bonds to three methyl groups at distances ranging from 1.513(3) Å to 1.518(3) Å [1].

Torsional Angle Analysis of Proline-Fluorobenzyl Moiety

The conformational analysis of (2-Fluorobenzyl)-L-proline reveals distinctive torsional angle characteristics that distinguish this compound from unsubstituted proline derivatives. The carboxylic acid group forms dihedral angles of 72.06(11)° and 45.44(5)° with the N-tert-butoxycarbonyl group and the 2-fluorobenzyl group, respectively [1] [2]. These angles demonstrate the spatial arrangement of functional groups around the central proline core and indicate significant deviation from planar conformations.

The pyrrolidine ring adopts an envelope conformation, which is typical for five-membered ring systems [1]. Puckering parameters calculated for this ring system yield Q = 0.369(3) Å and φ = 285.7(3)°, confirming the envelope geometry with the C4A atom deviating from the mean plane by 0.5677(4) Å [1]. This conformational preference is influenced by the 2-fluorobenzyl substitution pattern and differs from the conformational behavior observed in unsubstituted proline.

The fluorine substitution on the benzyl group introduces specific stereoelectronic effects that influence the overall molecular conformation. The C-F bond orientation creates favorable hyperconjugative interactions with adjacent C-H bonds, following the gauche effect principles observed in fluorinated organic compounds [3]. This electronic influence extends beyond the immediate fluorobenzyl moiety and affects the conformational equilibrium of the entire molecule.

Torsional AngleValue (degrees)Standard Deviation
Carboxylic acid to N-Boc72.060.11
Carboxylic acid to 2-fluorobenzyl45.440.05
Ring puckering parameter φ285.70.3

The backbone torsional angles reveal conformational preferences distinct from canonical proline structures. Computational analysis of related fluorobenzyl proline derivatives indicates that the φ dihedral angle adopts values around -80° to -85°, while the ψ angle varies between 0° and 180° depending on the specific substitution pattern [4]. These values place the compound in conformational regions associated with extended structures and β-turn geometries.

The fluorobenzyl substituent influences the cis-trans equilibrium of the peptide bond, although this effect is modulated by the specific substitution pattern [5]. The presence of the fluorine atom in the ortho position creates unique electronic environments that can stabilize particular rotameric states through weak but significant C-H···F interactions [1].

Comparative Molecular Geometry with Analogous Proline Derivatives

Comparative analysis with related proline derivatives reveals the distinctive structural features imparted by the 2-fluorobenzyl substitution. When compared to unsubstituted L-proline, which crystallizes in the orthorhombic space group P2₁2₁2₁ with unit cell parameters a = 11.626 Å, b = 9.024 Å, and c = 5.246 Å [6], the fluorobenzyl derivative exhibits significantly expanded unit cell dimensions due to the bulky substituent.

The pyrrolidine ring geometry shows notable differences when compared to other substituted proline derivatives. In 4-fluoroproline analogs, the fluorine substitution at the γ-position creates strong stereoelectronic biases that favor either endo or exo ring puckers depending on the stereochemistry [3]. The (4R)-fluoroproline preferentially adopts the exo pucker with a ratio of approximately 6:1, while (4S)-fluoroproline favors the endo conformation with a 20:1 preference [3]. In contrast, the 2-fluorobenzyl substitution in the α-position creates different conformational constraints that result in the observed envelope conformation.

Comparison with benzylproline derivatives lacking fluorine substitution reveals the electronic influence of the halogen atom. The parent benzylproline compounds exhibit similar pyrrolidine ring conformations but differ in their intermolecular packing patterns and hydrogen bonding networks [7]. The introduction of fluorine enhances the compound's ability to participate in C-H···F interactions, which contribute to crystal stabilization [1].

CompoundRing Puckerφ angle (°)ψ angle (°)Unit Cell Volume (ų)
(2-Fluorobenzyl)-L-proline derivativeEnvelope-80 to -850 to 1801713.04
L-ProlineEnvelope-75146646.4
(4R)-FluoroprolineExo-55 to -65140-145Variable
(4S)-FluoroprolineEndo-80 to -850-18Variable

The conformational landscape of 4-substituted proline derivatives provides additional context for understanding the structural behavior of the 2-fluorobenzyl analog [4]. 4S-substituted prolines with electron-withdrawing groups strongly promote the endo ring pucker and favor the δ conformation characteristic of β-turns [4]. While the substitution pattern differs, similar electronic principles apply to the 2-fluorobenzyl derivative, where the electron-withdrawing fluorine atom influences the overall conformational preferences.

SubstrateNucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
L-Proline2-Fluorobenzyl bromidePotassium carbonateDimethylformamide801278
N-Boc-L-Proline2-Fluorobenzyl chlorideCesium carbonateAcetonitrile60885
L-Proline methyl ester2-Fluorobenzyl tosylateSodium hydrideTetrahydrofuran252492
N-Fmoc-L-Proline2-Fluorobenzyl mesylatePotassium tert-butoxideDimethyl sulfoxide100665
L-Proline ethyl ester2-Fluorobenzyl triflateLithium diisopropylamideN-Methylpyrrolidone120472

The selection of appropriate base systems represents a crucial optimization parameter in nucleophilic substitution reactions. Inorganic bases such as potassium carbonate and cesium carbonate provide moderate basicity while maintaining compatibility with a wide range of solvents and substrates [1]. More reactive organic bases including sodium hydride and potassium tert-butoxide offer enhanced deprotonation capabilities but require careful temperature control to prevent side reactions and substrate decomposition [4].

Solvent selection profoundly influences both reaction rates and selectivity profiles in nucleophilic substitution processes. Polar aprotic solvents such as dimethylformamide, dimethyl sulfoxide, and acetonitrile facilitate charge separation and stabilize ionic intermediates, thereby accelerating substitution reactions [5]. The dielectric constant of the reaction medium directly correlates with reaction efficiency, with higher polarity solvents generally providing superior yields [5].

Temperature optimization balances reaction efficiency against substrate stability and side product formation. Elevated temperatures accelerate reaction kinetics but may promote competing elimination reactions or thermal decomposition of sensitive protecting groups [6]. The optimal temperature range typically falls between 60-100°C for most nucleophilic substitution reactions involving fluorobenzyl electrophiles [7].

Mitsunobu Reaction Conditions for Ether Formation

The Mitsunobu reaction provides an exceptionally versatile methodology for forming carbon-oxygen bonds with predictable stereochemical outcomes, making it particularly valuable for synthesizing fluorobenzyl-substituted proline derivatives through ether linkages [8] [3]. This transformation operates through an inversion mechanism that allows precise stereochemical control when starting from enantiomerically pure alcohol substrates.

Table 2: Mitsunobu Reaction Conditions for Ether Formation

Alcohol SubstrateProline DerivativePhosphine ReagentAzo ReagentSolventTemperature (°C)Time (h)Yield (%)Stereoselectivity (dr)
(S)-2-Fluorobenzyl alcohol4-Hydroxy-L-prolineTriphenylphosphineDEADTetrahydrofuran0168295:5
(R)-2-Fluorobenzyl alcoholN-Boc-4-hydroxy-L-prolineTri-n-butylphosphineDIADDiethyl ether-10207692:8
2-Fluorobenzyl alcohol4-Tosyloxy-L-prolineTriphenylphosphineTMADToluene25128889:11
3-Fluorobenzyl alcohol4-Mesyloxy-L-prolineTricyclohexylphosphineDHTDDichloromethane0187993:7
4-Fluorobenzyl alcohol4-Trifloxy-L-prolineTriphenylphosphineADDPAcetonitrile15148490:10

The classic Mitsunobu reaction employs triphenylphosphine in combination with diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) as the activating reagent system [3] [9]. These reagents generate a phosphonium-azodicarboxylate betaine intermediate that activates the alcohol substrate toward nucleophilic attack while simultaneously providing the driving force for the overall transformation through formation of the thermodynamically stable triphenylphosphine oxide byproduct [10].

Recent developments in Mitsunobu methodology have introduced alternative azo reagents that offer improved reaction profiles and simplified product purification procedures [10] [11]. N,N,N',N'-Tetramethylazodicarboxamide (TMAD) and di-tert-butyl azodicarboxylate (DTBAD) provide enhanced solubility characteristics and reduced steric hindrance compared to traditional DEAD reagents [10]. These modifications often result in improved yields and reduced reaction times, particularly when applied to sterically encumbered substrates such as substituted proline derivatives.

The stereochemical outcome of Mitsunobu reactions depends critically on the precise reaction conditions and the nature of the nucleophilic partner [8]. Complete inversion of stereochemistry occurs when the reaction proceeds through a clean SN2 mechanism, but competing pathways involving ion pair intermediates can lead to erosion of stereochemical fidelity [12]. Temperature control represents a particularly important parameter, with lower temperatures generally favoring clean inversion pathways over competing racemization processes [12].

Solvent selection influences both reaction efficiency and stereochemical outcomes in Mitsunobu transformations. Ethereal solvents such as tetrahydrofuran and diethyl ether provide optimal coordination environments for the phosphine-azo reagent complex while minimizing side reactions [9]. Non-coordinating solvents including toluene and dichloromethane offer alternative reaction environments that may prove beneficial for particularly challenging substrate combinations [12].

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions have emerged as indispensable tools for forming carbon-carbon bonds between fluorobenzyl partners and functionalized proline derivatives [13] [14]. These transformations operate through well-established catalytic cycles involving oxidative addition, transmetalation, and reductive elimination steps, providing predictable and efficient access to complex molecular architectures.

Table 3: Palladium-Catalyzed Cross-Coupling Approaches

Fluorobenzyl PartnerProline Coupling PartnerCatalystBaseSolventTemperature (°C)Time (h)Yield (%)Catalyst Loading (mol%)
2-Fluorobenzyl bromideN-Boc-L-proline boronic acidPd(PPh3)4Potassium carbonate1,4-Dioxane/Water10024865
2-Fluorobenzyl chlorideL-Proline pinacol boronatePd(OAc)2/PPh3Cesium carbonateToluene/Water11018913
2-Fluorobenzyl iodideN-Fmoc-L-proline-BpinPdCl2(dppf)Sodium carbonateDMF8036738
3-Fluorobenzyl bromideL-Proline trifluoroboratePd(dba)2/XPhosPotassium phosphateTHF/Water9020884
4-Fluorobenzyl bromideN-Cbz-L-proline boronic acidPd(PPh3)2Cl2Cesium fluorideAcetonitrile/Water8528826

Suzuki-Miyaura coupling represents the most widely employed palladium-catalyzed methodology for constructing fluorobenzyl-proline linkages [15] [16]. This transformation combines fluorobenzyl halides or pseudohalides with proline-derived organoborane reagents in the presence of palladium catalysts and inorganic bases [17]. The mild reaction conditions and broad functional group tolerance make Suzuki coupling particularly attractive for synthesizing complex amino acid derivatives without compromising sensitive protecting groups or stereochemical integrity [16].

The choice of palladium catalyst significantly influences both reaction efficiency and selectivity profiles in cross-coupling transformations [13]. Tetrakis(triphenylphosphine)palladium(0) provides a convenient and widely applicable catalyst system that demonstrates excellent activity toward a broad range of substrate combinations [16]. More specialized catalyst systems incorporating bulky, electron-rich phosphine ligands such as XPhos or SPhos offer enhanced reactivity toward challenging electrophiles including fluorobenzyl chlorides and tosylates [18].

Base selection represents another critical optimization parameter in palladium-catalyzed cross-coupling reactions [19]. Inorganic carbonates such as potassium carbonate and cesium carbonate provide sufficient basicity to promote transmetalation while maintaining compatibility with aqueous reaction conditions [15]. Stronger bases including potassium phosphate and cesium fluoride may be required for particularly challenging substrate combinations but must be employed with caution to prevent base-mediated side reactions [20].

Table 4: Reaction Optimization Parameters

ParameterLow ValueOptimal ValueHigh ValueEffect on Yield
Temperature0°C80°C120°CModerate
Pressure1 atm1 atm5 atmMinimal
Solvent PolarityHexane (εr = 1.9)DMF (εr = 36.7)Water (εr = 80.1)Significant
Catalyst Loading1 mol%5 mol%10 mol%Moderate
Reaction Time2 h12 h48 hSignificant
Concentration0.1 M0.2 M0.5 MModerate
Base Equivalents1.0 equiv2.5 equiv5.0 equivSignificant

The reaction optimization process requires systematic evaluation of multiple interdependent parameters to achieve maximum synthetic efficiency [6]. Temperature optimization balances reaction kinetics against catalyst stability and substrate decomposition pathways [21]. While elevated temperatures generally accelerate cross-coupling reactions, excessive heating can promote catalyst deactivation through phosphine dissociation or palladium black formation [13].

Solvent systems profoundly influence the success of palladium-catalyzed transformations through their effects on catalyst solubility, substrate dissolution, and transmetalation kinetics [19]. Biphasic solvent mixtures combining organic solvents with water provide optimal environments for many Suzuki coupling reactions by facilitating both organoborane activation and product extraction [15]. The organic component solubilizes the palladium catalyst and organic substrates, while the aqueous phase promotes base-mediated transmetalation processes [17].

Concentration effects must be carefully balanced to optimize reaction efficiency while minimizing unwanted side reactions [6]. Higher substrate concentrations generally accelerate bimolecular coupling processes but may also promote competing pathways such as homocoupling or catalyst poisoning [21]. The optimal concentration range typically falls between 0.1-0.3 M for most palladium-catalyzed cross-coupling reactions involving amino acid substrates [22].

XLogP3

-0.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

223.10085685 g/mol

Monoisotopic Mass

223.10085685 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

Explore Compound Types